

# Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

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## Compound of Interest

Compound Name: *3-Hydroxy-5,6-dimethylpyrazine-2-carboxylic acid*

CAS No.: 57796-64-2

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UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, corresponding to the excitation of electrons from lower to higher energy orbitals. In aromatic heterocycles like pyrazines, the most relevant transitions are the  $\pi \rightarrow \pi^*$  (pi to pi-antibonding) and  $n \rightarrow \pi^*$  (non-bonding to pi-antibonding) transitions.

**Causality of Spectral Features:** The pyrazine ring itself exhibits characteristic UV absorptions. Typically, two main bands are observed: a more intense, less structured band between 220-270 nm ( $\pi \rightarrow \pi^*$  transition) and a less intense, more structured band at longer wavelengths, around 290-380 nm ( $n \rightarrow \pi^*$  transition)[1]. The addition of a carboxyl group and its subsequent derivatization directly influences these electronic transitions through resonance and inductive effects, leading to predictable shifts in the absorption maxima ( $\lambda_{max}$ ).

- **Carboxylic Acid (-COOH):** Acts as an auxochrome and chromophore, typically causing a bathochromic shift (to longer wavelengths) of the  $\pi \rightarrow \pi^*$  band due to the extension of the conjugated system.

- Ester (-COOR): The electronic effect is similar to the carboxylic acid, resulting in comparable absorption profiles.
- Amide (-CONH<sub>2</sub>): The nitrogen atom's lone pair in the amide group can also participate in resonance, further influencing the electronic environment and thus the  $\lambda_{\text{max}}$ .

#### Comparative UV-Vis Data

| Compound                       | Derivative Type    | Typical $\lambda_{\text{max}}$ (nm) | Solvent | Reference |
|--------------------------------|--------------------|-------------------------------------|---------|-----------|
| Pyrazine                       | Parent Heterocycle | ~260, ~330                          | Various | [1]       |
| Pyrazine-2-carboxylic acid     | Carboxylic Acid    | ~270, ~315                          | Water   | N/A       |
| Pyrazinamide                   | Primary Amide      | ~268                                | Various | [2]       |
| Methyl pyrazine-2-carboxylate  | Methyl Ester       | ~270                                | N/A     | N/A       |
| Pyrazine-2,3-dicarboxylic acid | Di-carboxylic Acid | ~275, ~320                          | Water   | [3]       |

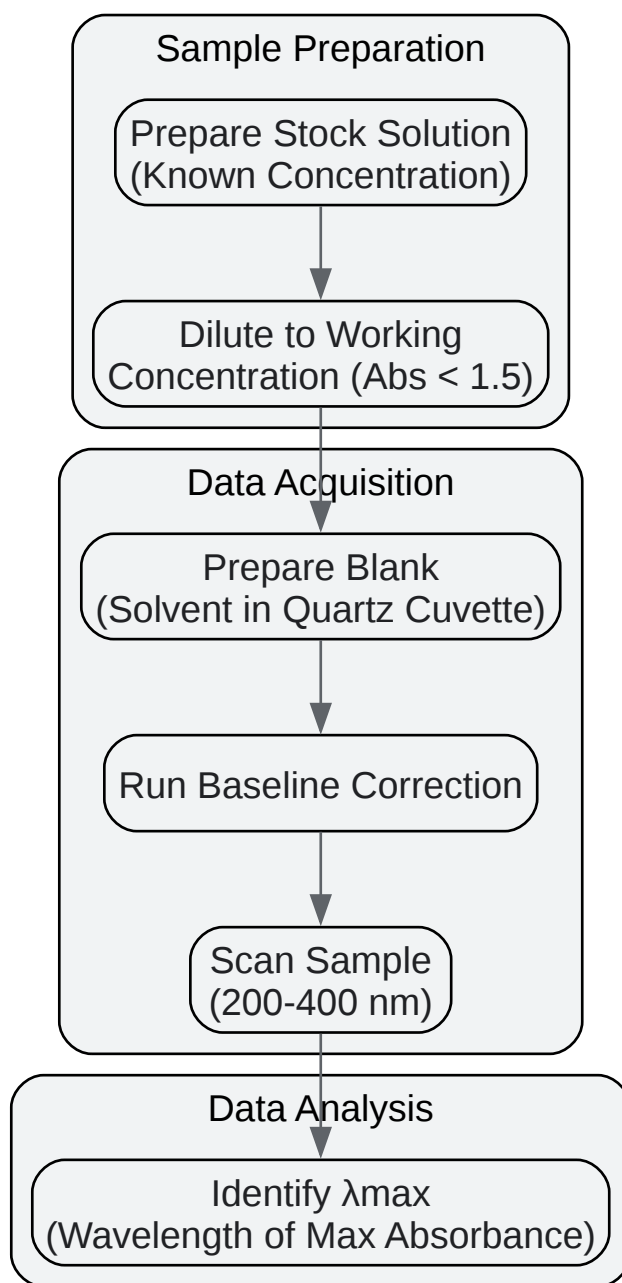
Note:  $\lambda_{\text{max}}$  values can shift based on solvent polarity. The data presented are typical values for comparative purposes.

## Experimental Protocol: UV-Vis Spectrum Acquisition

- Sample Preparation: Accurately weigh a small quantity of the pyrazine derivative and dissolve it in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Dilution: Dilute the stock solution to a concentration that gives an absorbance reading between 0.5 and 1.5 AU for the main absorption band. This ensures the measurement is within the linear range of the instrument.

- **Instrument Setup:** Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the solvent to be used as a blank and the other with the sample solution.
- **Blanking:** Place the blank cuvette in the reference beam path and the sample cuvette in the sample beam path. Run a baseline correction or "auto-zero" with the solvent to subtract its absorbance.
- **Data Acquisition:** Scan the sample across a relevant wavelength range, typically 200-400 nm for pyrazine derivatives, to record the absorption spectrum.[4]
- **Analysis:** Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) for each significant peak.

## Workflow for UV-Vis Analysis



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Caption: Standard workflow for acquiring a UV-Vis spectrum.

## Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

**Causality of Spectral Features:** The key to comparing pyrazine carboxylic acid derivatives lies in monitoring the distinct vibrational bands of the carboxyl group and how they change upon conversion to an ester or amide.

- **Pyrazine Ring:** Exhibits characteristic C-H stretching ( $\sim 3050\text{ cm}^{-1}$ ), C=C and C=N ring stretching ( $1400\text{-}1600\text{ cm}^{-1}$ ), and out-of-plane C-H bending vibrations.
- **Pyrazine-2-carboxylic Acid:** The most telling features are the extremely broad O-H stretching band from  $2500\text{-}3300\text{ cm}^{-1}$ , which is a hallmark of a hydrogen-bonded carboxylic acid, and the sharp, strong C=O (carbonyl) stretching band around  $1710\text{-}1760\text{ cm}^{-1}$ .<sup>[5]</sup>
- **Pyrazine-2-carboxamide (Pyrazinamide):** The broad O-H band disappears completely. It is replaced by N-H stretching bands (typically two bands for a primary amide,  $\sim 3100\text{-}3500\text{ cm}^{-1}$ ). The amide C=O stretch (Amide I band) appears at a lower wavenumber than the acid's carbonyl, usually between  $1650\text{-}1680\text{ cm}^{-1}$ , due to resonance.<sup>[6][7]</sup>
- **Methyl Pyrazine-2-carboxylate:** The broad O-H band is absent. The ester C=O stretch is observed at a higher wavenumber than the acid's, typically  $1720\text{-}1750\text{ cm}^{-1}$ . Additional C-O stretching bands appear in the  $1100\text{-}1300\text{ cm}^{-1}$  region.

Comparative IR Data (Key Bands,  $\text{cm}^{-1}$ )

| Compound                       | O-H Stretch (Acid)     | N-H Stretch (Amide) | C=O Stretch | Reference |
|--------------------------------|------------------------|---------------------|-------------|-----------|
| Pyrazine-2-carboxylic acid     | 2500-3300 (very broad) | N/A                 | ~1720       | [8]       |
| Pyrazinamide                   | N/A                    | ~3310-3360          | 1659-1678   | [6]       |
| Methyl pyrazine-2-carboxylate  | N/A                    | N/A                 | ~1730       | [9][10]   |
| Pyrazine-2,3-dicarboxylic acid | 2500-3300 (very broad) | N/A                 | ~1700       | [8][11]   |

## Experimental Protocol: FTIR Spectrum Acquisition (KBr Pellet)

- **Sample Preparation:** Grind 1-2 mg of the solid pyrazine derivative with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FTIR spectrometer.
- **Background Scan:** Run a background spectrum of the empty sample compartment to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O.
- **Sample Scan:** Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm<sup>-1</sup>.
- **Analysis:** Identify the wavenumbers of key absorption bands and correlate them to the corresponding functional group vibrations.

## Key Vibrational Modes in Pyrazine Carboxylic Acid

|                          |                         |
|--------------------------|-------------------------|
| Pyrazine Carboxylic Acid | O-H Stretch (Broad)     |
|                          | C=O Stretch             |
|                          | Ring C=C, C=N Stretches |

Derivative formation alters these key vibrations:  
- Amide: O-H disappears, N-H appears, C=O shifts lower.  
- Ester: O-H disappears, C=O shifts higher.

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Caption: Key IR vibrational modes for structural diagnosis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Structure

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule. By probing the magnetic properties of atomic nuclei (primarily  $^1\text{H}$  and  $^{13}\text{C}$ ), it provides detailed information about the chemical environment, proximity, and coupling of atoms.

**Causality of Spectral Features:** The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring significantly deshields the ring protons and carbons, causing their signals to appear at a high chemical shift (downfield) in the NMR spectrum.<sup>[12]</sup> The substituent at position 2 breaks the molecule's symmetry, rendering the three ring protons (H-3, H-5, H-6) chemically distinct.

- $^1\text{H}$  NMR:
  - Pyrazine Ring Protons: Typically appear as distinct signals in the aromatic region (8.5-9.5 ppm). H-3 is often the most downfield due to its proximity to both a ring nitrogen and the carboxyl group.
  - Carboxyl Proton (-COOH): Appears as a very broad singlet far downfield (>10 ppm), which will disappear upon  $\text{D}_2\text{O}$  exchange.

- Amide Protons (-CONH<sub>2</sub>): Appear as two broad singlets, often in the 7-9 ppm range.
- Ester Methyl Protons (-OCH<sub>3</sub>): Appear as a sharp singlet around 4.0 ppm.[13]
- <sup>13</sup>C NMR:
  - Pyrazine Ring Carbons: Resonate in the 140-150 ppm region.
  - Carbonyl Carbon (-C=O): The carbonyl carbon is highly deshielded, appearing between 160-170 ppm. Its exact chemical shift is sensitive to the attached group (acid, ester, or amide).[6]

 Comparative <sup>1</sup>H NMR Data (Key Signals, δ in ppm)

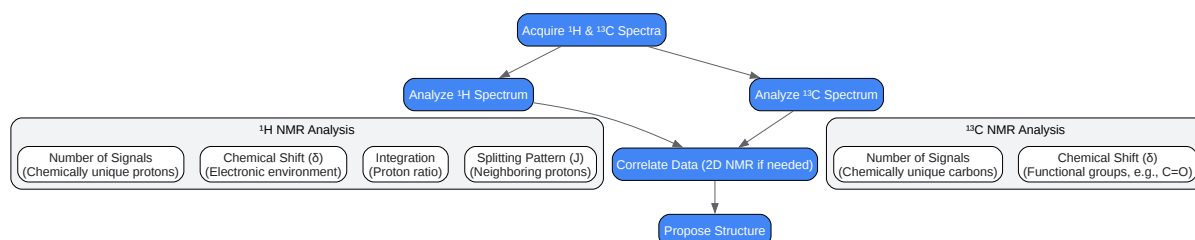
| Compound                       | H-3      | H-5      | H-6       | -COOH      | -NH <sub>2</sub> | -OCH <sub>3</sub> | Reference |
|--------------------------------|----------|----------|-----------|------------|------------------|-------------------|-----------|
| Pyrazine                       | 8.6 (s)  | 8.6 (s)  | 8.6 (s)   | N/A        | N/A              | N/A               | [14]      |
| Pyrazine-2-carboxylic acid     | ~9.2 (d) | ~8.8 (d) | ~8.9 (dd) | >13 (br s) | N/A              | N/A               | [15]      |
| Pyrazinamide                   | ~9.2 (d) | ~8.7 (d) | ~8.8 (dd) | N/A        | ~7.8, 8.2 (br s) | N/A               | [16]      |
| Methyl pyrazine-2-carboxylate  | ~9.2 (d) | ~8.7 (d) | ~8.8 (dd) | N/A        | N/A              | ~4.0 (s)          | [13]      |
| Pyrazine-2,3-dicarboxylic acid | N/A      | ~9.0 (s) | ~9.0 (s)  | >10 (br s) | N/A              | N/A               | N/A       |

Note: Chemical shifts are solvent-dependent. Data are typical values in DMSO-d<sub>6</sub>.

## Experimental Protocol: NMR Sample Preparation and Analysis

- **Sample Preparation:** Accurately weigh 5-10 mg of the pyrazine derivative and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- $d_6$ ,  $CDCl_3$ ) in a clean NMR tube. Ensure the sample is fully dissolved.
- **Instrument Setup:** Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
- **Tuning and Shimming:** The instrument will automatically tune the probe to the correct frequencies and shim the magnetic field to ensure homogeneity, which is critical for high resolution.
- **$^1H$  Spectrum Acquisition:** Acquire a standard one-dimensional proton spectrum. Key parameters include the spectral width, number of scans (e.g., 8 or 16), and relaxation delay.
- **$^{13}C$  Spectrum Acquisition:** Acquire a proton-decoupled  $^{13}C$  spectrum. As  $^{13}C$  has a low natural abundance, more scans (e.g., 128 or more) are required to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
- **Analysis:** Integrate the  $^1H$  signals to determine proton ratios and analyze chemical shifts and coupling patterns to assign the structure. Assign the signals in the  $^{13}C$  spectrum.

## Logic Flow for NMR Structure Elucidation



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Caption: Logical workflow for deducing molecular structure from NMR data.

## Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules. It provides the exact molecular weight and, with high-resolution instruments, the molecular formula. The fragmentation pattern offers additional structural clues.

**Causality of Spectral Features:** In techniques like Electrospray Ionization (ESI), the pyrazine derivatives are typically observed as protonated molecules  $[M+H]^+$ . The fragmentation patterns are highly dependent on the functional group attached to the pyrazine ring.

- **Molecular Ion Peak:** The  $[M+H]^+$  peak is the most critical piece of information, confirming the molecular weight of the synthesized compound.
- **Fragmentation:** A common fragmentation pathway for carboxylic acid derivatives is the cleavage of the bond between the carbonyl carbon and the heteroatom (alpha cleavage), leading to the formation of a stable pyrazinoyl acylium ion.<sup>[17]</sup>

- Pyrazine-2-carboxylic Acid: Can lose a molecule of H<sub>2</sub>O (m/z 18) or CO<sub>2</sub> (m/z 44). The primary fragment is often the acylium ion [M-OH]<sup>+</sup>.
- Pyrazinamide: Can lose NH<sub>3</sub> (m/z 17). The acylium ion [M-NH<sub>2</sub>]<sup>+</sup> is a major fragment.
- Methyl Pyrazine-2-carboxylate: Can lose methanol (CH<sub>3</sub>OH, m/z 32) or the methoxy radical (•OCH<sub>3</sub>, m/z 31). The acylium ion [M-OCH<sub>3</sub>]<sup>+</sup> is prominent.

### Comparative Mass Spectrometry Data

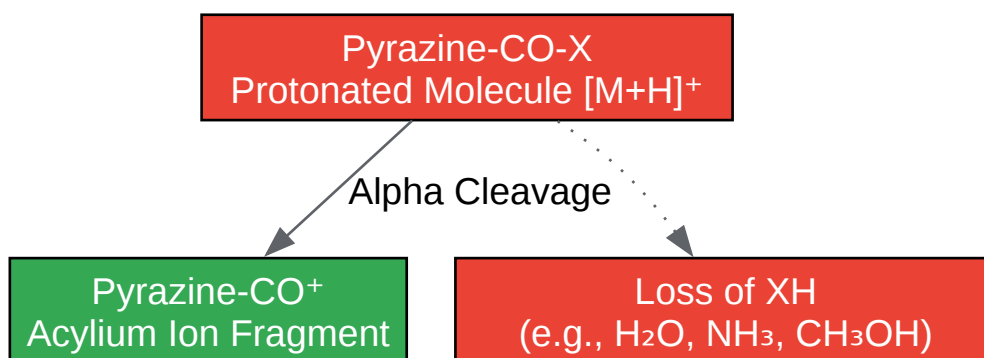
| Compound                       | Molecular Formula   | Exact Mass | [M+H] <sup>+</sup> (m/z) | Key Fragment Ion (m/z)                 |
|--------------------------------|---|------------|--------------------------|--|
| Pyrazine-2-carboxylic acid     | C <sub>5</sub> H <sub>4</sub> N <sub>2</sub> O <sub>2</sub> | 124.0273   | 125.0345                 | 107 [M-OH] <sup>+</sup>                |
| Pyrazinamide                   | C <sub>5</sub> H <sub>5</sub> N <sub>3</sub> O              | 123.0433   | 124.0505                 | 107 [M-NH <sub>2</sub> ] <sup>+</sup>  |
| Methyl pyrazine-2-carboxylate  | C <sub>6</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub> | 138.0429   | 139.0502                 | 107 [M-OCH <sub>3</sub> ] <sup>+</sup> |
| Pyrazine-2,3-dicarboxylic acid | C <sub>6</sub> H <sub>4</sub> N <sub>2</sub> O <sub>4</sub> | 168.0171   | 169.0244                 | 125 [M-CO <sub>2</sub> H] <sup>+</sup> |

## Experimental Protocol: ESI-MS Analysis

- Sample Preparation:** Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, typically methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
- Infusion:** The sample solution is infused into the ESI source at a constant flow rate via a syringe pump.
- Ionization:** A high voltage is applied to the tip of the infusion capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase protonated molecules [M+H]<sup>+</sup>.
- Mass Analysis:** The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio.

- Detection: The detector records the abundance of ions at each  $m/z$  value, generating the mass spectrum.
- Analysis: Identify the  $[M+H]^+$  peak to confirm the molecular weight. If conducting tandem MS (MS/MS), select the parent ion and fragment it to analyze the resulting daughter ions for structural confirmation.[18]

## Common Fragmentation Pathway



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Caption: Generalized fragmentation of pyrazine-2-carboxylic acid derivatives.

## Conclusion

The structural characterization of pyrazine carboxylic acid derivatives is a multi-faceted process where each spectroscopic technique provides a unique and complementary piece of the puzzle. UV-Vis spectroscopy confirms the presence of the pyrazine chromophore and indicates changes in the conjugated system. IR spectroscopy provides definitive evidence of the functional group interconversion from acid to amide or ester. High-resolution NMR spectroscopy delivers an unambiguous blueprint of the molecular framework, while mass spectrometry confirms the molecular weight and offers corroborating structural evidence through fragmentation analysis.

By employing these techniques in concert, researchers can establish a self-validating system for structural elucidation. This comprehensive approach ensures the identity, purity, and integrity of these pharmaceutically important molecules, forming the bedrock of reliable and reproducible scientific research in drug discovery and development.

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